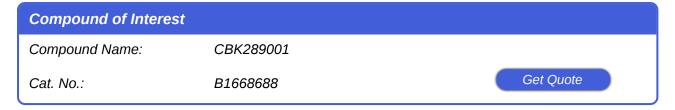


Application Notes and Protocols for CBK289001, a TRAP/ACP5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CBK289001 is a potent and selective small-molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis and bone resorption.[1] This document provides detailed application notes and protocols for the use of CBK289001 in research settings. It includes supplier information, biochemical activity data, and comprehensive experimental procedures for utilizing this compound in TRAP/ACP5 enzymatic assays and cell-based migration assays.

Supplier and Purchasing Information

CBK289001 is commercially available from various chemical suppliers. One prominent supplier is MedChemExpress (MCE).



Parameter	Information
Supplier	MedChemExpress (MCE)
Product Name	CBK289001
Catalog Number	HY-124663
CAS Number	1212663-24-5
Molecular Formula	C19H20N6O4
Molecular Weight	396.40 g/mol

Physicochemical and Handling Properties

Property	Value
Appearance	Solid
Purity	≥98%
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.

Solubility and Stock Solution Preparation

In Vitro:

DMSO: ≥ 100 mg/mL (≥ 252.27 mM)

• In Vivo:

- For in vivo experiments, it is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate vehicle. Several formulations are suggested:
 - 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Solubility: ≥ 2.5 mg/mL (6.31 mM).[2]
 - 10% DMSO, 90% (20% SBE- β -CD in saline). Solubility: \geq 2.5 mg/mL (6.31 mM).[2]



10% DMSO, 90% corn oil. Solubility: ≥ 2.5 mg/mL (6.31 mM).[2]

Biological Activity

CBK289001 is an inhibitor of the enzymatic activity of TRAP/ACP5. It has been shown to inhibit different isoforms of TRAP with varying potency.

Biochemical Activity

The inhibitory activity of **CBK289001** against different TRAP isoforms is summarized in the table below.

TRAP Isoform	IC ₅₀ (μM)
TRAP 5bMV	125
TRAP 5bOX	4.21
TRAP 5aOX	14.2

Data sourced from Reithmeier et al., 2018.[1]

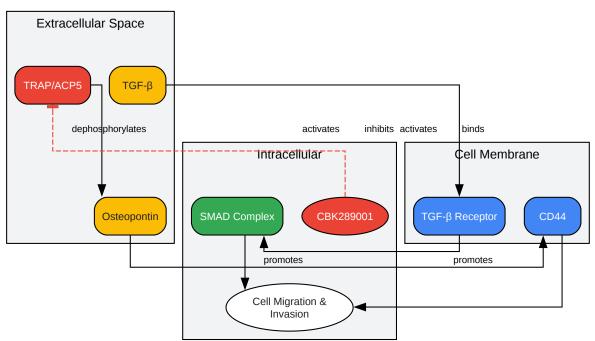
Cellular Activity

CBK289001 has been demonstrated to inhibit the migration of cancer cells in a TRAP-dependent manner. Specifically, it has been shown to reduce the migration of TRAP-overexpressing MDA-MB-231 human breast cancer cells.

Signaling Pathway

TRAP/ACP5 plays a crucial role in cancer cell migration and invasion, particularly through its interaction with the TGF- β signaling pathway and the cell surface receptor CD44. Overexpression of TRAP can lead to increased cell migration and invasion. **CBK289001**, by inhibiting TRAP, can modulate these downstream effects.





TRAP/ACP5 Signaling in Cancer Metastasis

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Caption: TRAP/ACP5 signaling pathway in cancer metastasis.

Experimental Protocols

The following are detailed protocols for experiments commonly performed with CBK289001.

Protocol 1: TRAP/ACP5 Enzymatic Assay

This protocol is adapted from the methods used in the identification of **CBK289001**. It is a colorimetric assay that measures the phosphatase activity of TRAP/ACP5.

Materials:

Recombinant human TRAP/ACP5 (isoform of interest)

Methodological & Application





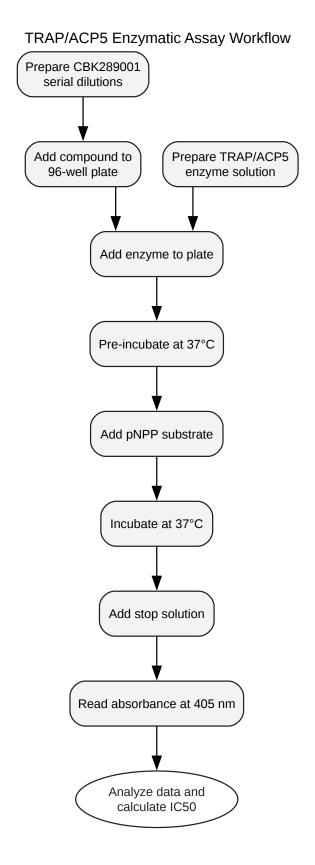
• CBK289001

- Assay Buffer: 50 mM sodium acetate, pH 5.5, with 0.1% (v/v) Triton X-100 and 10 mM sodium tartrate
- Substrate: p-Nitrophenyl phosphate (pNPP)
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

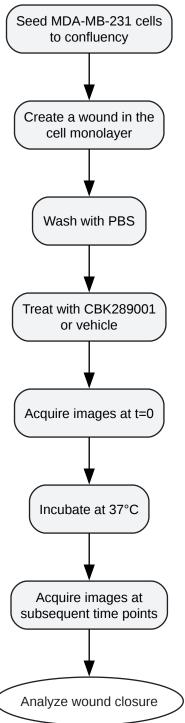
- Compound Preparation: Prepare a stock solution of CBK289001 in DMSO. Create a serial dilution of CBK289001 in the Assay Buffer to achieve the desired final concentrations.
- Enzyme Preparation: Dilute the recombinant TRAP/ACP5 enzyme to the desired concentration in the Assay Buffer.
- Assay Reaction: a. To each well of a 96-well plate, add 20 μL of the diluted CBK289001 solution (or vehicle control). b. Add 60 μL of the diluted TRAP/ACP5 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 μL of the pNPP substrate solution to each well. e. Incubate the plate at 37°C for 30-60 minutes.
- Stopping the Reaction: Add 50 μ L of Stop Solution (1 M NaOH) to each well to terminate the reaction.
- Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis: a. Subtract the absorbance of the blank wells (no enzyme) from all other wells. b. Calculate the percent inhibition for each concentration of CBK289001 relative to the vehicle control. c. Plot the percent inhibition against the log concentration of CBK289001 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.







Cell Migration (Wound Healing) Assay Workflow



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References

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